2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the imidazo[2,1-b][1,3]thiazole core, along with the fluorophenyl and methoxyphenyl groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of a thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Attachment of the Methoxyphenylmethyl Group: This step involves the alkylation of the imidazo[2,1-b][1,3]thiazole derivative with a methoxyphenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various halogenated aromatic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives: These compounds share the imidazo[2,1-b]thiazole core and have shown broad-spectrum antiproliferative activity.
Imidazo[2,1-b][1,3]thiazole derivatives: These include various substituted derivatives that exhibit diverse biological activities, such as anticancer, antiviral, and antimicrobial properties.
Uniqueness
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the specific combination of the fluorophenyl and methoxyphenylmethyl groups, which contribute to its distinct chemical properties and biological activities. This unique structure allows it to interact with different molecular targets and exhibit a broad range of biological effects.
Properties
Molecular Formula |
C21H18FN3O2S |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H18FN3O2S/c1-27-18-8-2-14(3-9-18)11-23-20(26)10-17-13-28-21-24-19(12-25(17)21)15-4-6-16(22)7-5-15/h2-9,12-13H,10-11H2,1H3,(H,23,26) |
InChI Key |
RKFYDNBHVMRWGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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